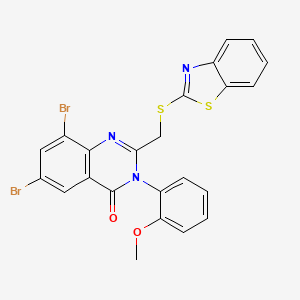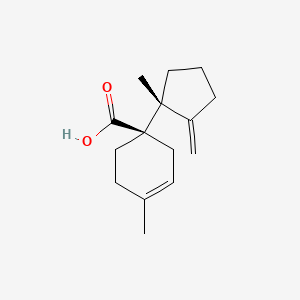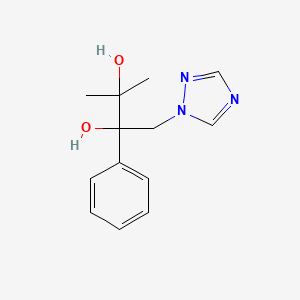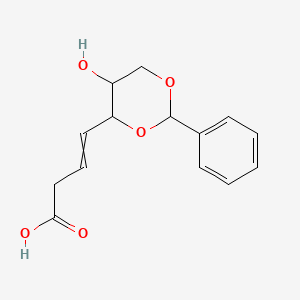
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as KMnO4 or CrO3.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a saturated butanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
Phenylbutenoic acids: Compounds with similar butenoic acid moieties but different aromatic groups.
Meldrum’s acid: A compound with similar reactivity due to its dicarbonyl structure.
Uniqueness
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.
Eigenschaften
CAS-Nummer |
112230-82-7 |
|---|---|
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17) |
InChI-Schlüssel |
BCDGIRPFIVUJTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


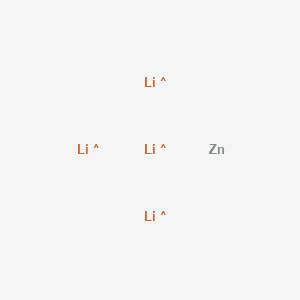

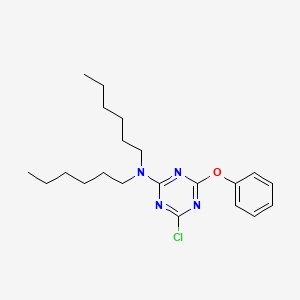
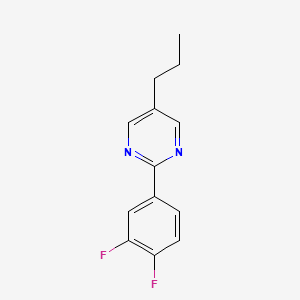
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
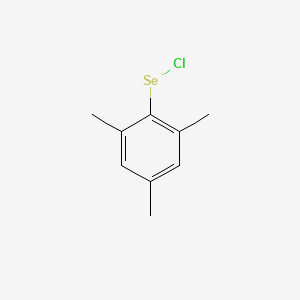
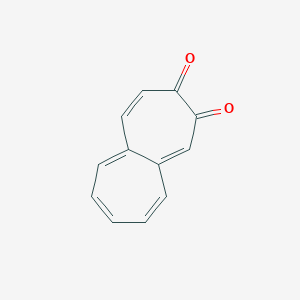
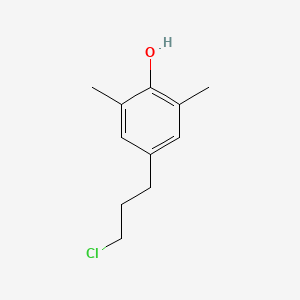
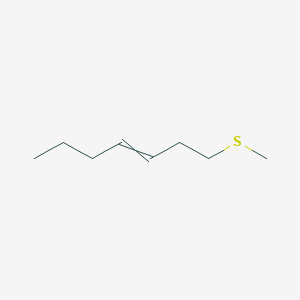
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
